![molecular formula C28H31F2N7O4S B3028566 Jak1-IN-7 CAS No. 2241039-81-4](/img/structure/B3028566.png)
Jak1-IN-7
Overview
Description
Londamocitinib is a small molecule under investigation for its potential therapeutic applications. It is a selective and potent inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways of various cytokines and growth factors involved in immune response and inflammation . Londamocitinib is being studied for its efficacy and safety in treating moderate-to-severe asthma and other immune-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Londamocitinib involves multiple steps, starting with the preparation of key intermediatesThe final steps involve the coupling of the pyrimidine core with an indole derivative and the addition of a piperazineacetamide moiety .
Industrial Production Methods: Industrial production of Londamocitinib would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Londamocitinib undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The nitro groups in intermediates can be reduced to amines.
Substitution: Halogen atoms in the pyrimidine core can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents
Major Products: The major products formed from these reactions include various derivatives of Londamocitinib with modified functional groups, which can be further studied for their pharmacological properties .
Scientific Research Applications
Therapeutic Applications
2.1 Autoimmune Diseases
Jak1-IN-7 has shown efficacy in preclinical models for several autoimmune diseases:
- Rheumatoid Arthritis : The inhibition of JAK1 can suppress synovial inflammation and autoantibody production, which are critical in RA pathology .
- Psoriasis : By targeting the JAK-STAT pathway, this compound may reduce skin inflammation and keratinocyte proliferation associated with psoriasis .
- Inflammatory Bowel Disease : Studies indicate that JAK inhibitors can alleviate symptoms of IBD by modulating immune responses in the gut .
2.2 Cancer Treatment
The role of JAK1 in various cancers has led to investigations into this compound's potential:
- Hematological Malignancies : JAK inhibitors are being explored in clinical trials for conditions like acute lymphoblastic leukemia (ALL) where JAK mutations are prevalent .
- Solid Tumors : The JAK-STAT pathway is often constitutively activated in solid tumors, and inhibiting this pathway might hinder tumor growth and metastasis .
Case Studies and Clinical Trials
Several studies have documented the effects of JAK inhibitors, including this compound:
Safety and Efficacy Profile
The safety profile of this compound is crucial for its therapeutic application. Second-generation JAK inhibitors aim to provide greater selectivity for JAK1 over other kinases, potentially reducing side effects associated with broader inhibition . Ongoing clinical trials are assessing long-term safety and optimal dosing regimens.
Mechanism of Action
Londamocitinib exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). JAK1 is involved in the signaling pathways of various cytokines and growth factors that regulate immune responses and inflammation. By inhibiting JAK1, Londamocitinib reduces the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription (STAT) proteins. This leads to a decrease in the expression of pro-inflammatory cytokines and other mediators of immune responses .
Comparison with Similar Compounds
Tofacitinib: A JAK inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.
Baricitinib: Another JAK inhibitor used for treating rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Comparison: Londamocitinib is unique in its high selectivity for JAK1, with over 400-fold selectivity over JAK2 and over 10,000-fold selectivity over JAK3. This high selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for treating immune-related conditions .
Biological Activity
Jak1-IN-7 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in the signaling pathways of various cytokines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on immune responses, and potential therapeutic applications.
Overview of JAK1 and Its Role
JAK1 is integral to the signaling pathways activated by several cytokines, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-10) and interferons (IFNs). It mediates the phosphorylation of signal transducers and activators of transcription (STATs), which are essential for gene transcription involved in immune responses and hematopoiesis . Dysregulation of JAK1 signaling is associated with various diseases, including autoimmune disorders and cancers .
This compound selectively inhibits JAK1 activity by binding to its active site, thereby preventing the phosphorylation of downstream targets such as STAT proteins. This inhibition leads to:
- Reduced Cytokine Signaling : this compound effectively decreases the signaling pathways activated by pro-inflammatory cytokines, which is particularly beneficial in autoimmune conditions like rheumatoid arthritis (RA) and inflammatory bowel disease (IBD) .
- Altered Immune Responses : By inhibiting JAK1, this compound can modulate immune cell functions, affecting T cell activation and differentiation. This results in decreased production of inflammatory cytokines such as TNF-α and IL-6 .
Biological Activity Data
The biological activity of this compound has been evaluated in various experimental settings. Below is a summary table illustrating its effects on different immune parameters:
1. Rheumatoid Arthritis
In clinical trials involving RA patients, treatment with this compound resulted in significant reductions in disease activity scores and improvements in physical function. The inhibition of JAK1 was correlated with decreased levels of inflammatory markers in serum.
2. Inflammatory Bowel Disease
A study reported that patients with IBD showed improved clinical symptoms after administration of this compound. The compound reduced mucosal inflammation and restored epithelial barrier function by modulating cytokine profiles.
Research Findings
Recent research has provided insights into the selectivity and efficacy of this compound:
- Selectivity Profile : Unlike non-selective JAK inhibitors, this compound exhibits a favorable selectivity for JAK1 over JAK2 and JAK3, minimizing potential side effects associated with broader inhibition .
- Efficacy in Animal Models : Preclinical studies demonstrated that this compound effectively reduced inflammation in mouse models of autoimmune diseases, showcasing its potential for therapeutic use in humans .
Properties
IUPAC Name |
(2R)-N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F2N7O4S/c1-36-10-12-37(13-11-36)22(16-41-2)27(38)33-21-8-4-6-17-18(14-31-26(17)21)25-19(29)15-32-28(35-25)34-20-7-5-9-23(24(20)30)42(3,39)40/h4-9,14-15,22,31H,10-13,16H2,1-3H3,(H,33,38)(H,32,34,35)/t22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZADQZHYFJGW-JOCHJYFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H](COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F2N7O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241039-81-4 | |
Record name | AZD-4604 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2241039814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methylsulfonyl)anilino]-4-pyrimidinyl}-1H-indol-7-yl)-3-methoxy-2-(4-methyl-1-piperazinyl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-4604 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC34RRR7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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